molecular formula C11H8F6O3 B5515247 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

Cat. No. B5515247
M. Wt: 302.17 g/mol
InChI Key: ICKGROSRMIWNJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate often involves complex reactions that introduce multifunctional groups to the carbon structure. For instance, the synthesis of α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates showcases the creation of tri- and tetra-functional carbon compounds from ethyl bromofluoro- or chlorofluoro-acetate through reactions with various heteroatomic nucleophiles (Takéuchi et al., 1988). Another example includes the development of fluorinated aromatic diamine monomers for new fluorine-containing polyimides, indicating complex synthesis pathways to introduce fluorinated groups (Yin et al., 2005).

Molecular Structure Analysis

The molecular structure of similar fluorinated compounds reveals nearly coplanar arrangements of carbon and oxygen atoms, with specific interactions leading to a two-dimensional layer structure. This is evident in the crystal structure analysis of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate (L. Baolin et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes highlight the challenges in copolymerizations of these monomers with ethylene, showcasing the complex reactivity patterns of fluorinated acetates (Williams et al., 2005).

Physical Properties Analysis

The fluorinated compounds exhibit excellent solubility in polar organic solvents and outstanding thermal stability, as demonstrated by fluorinated polyimides derived from diamine monomers with glass transition temperatures and thermal degradation points indicating high thermal resistance (Yin et al., 2005).

Mechanism of Action

T0901317 can prevent the secretion of insulin by acting on the metabolism of mitochondria . It has been used in studies to observe the expression of all dietary cholesterol-regulated genes in mice .

properties

IUPAC Name

[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O3/c1-6(18)20-8-4-2-7(3-5-8)9(19,10(12,13)14)11(15,16)17/h2-5,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKGROSRMIWNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate

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